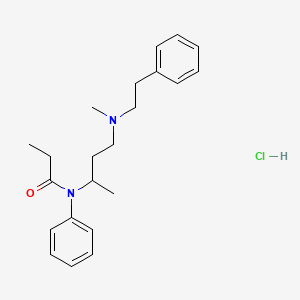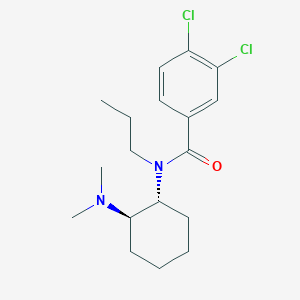
trans-3,4-dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl U-47700 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the cyclohexylamine intermediate: This involves the reaction of cyclohexanone with dimethylamine to form 2-(dimethylamino)cyclohexanone.
Chlorination: The intermediate is then chlorinated using thionyl chloride to form 2-(dimethylamino)cyclohexyl chloride.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents and maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Propyl U-47700 undergoes several types of chemical reactions, including:
Oxidation: Propyl U-47700 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Propyl U-47700 to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Propyl U-47700, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Propyl U-47700 has several scientific research applications, including:
Mechanism of Action
Propyl U-47700 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately leads to analgesia, sedation, and euphoria . The molecular targets and pathways involved include the μ-opioid receptors and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
U-47700: The parent compound, known for its high potency as a μ-opioid receptor agonist.
Isopropyl U-47700: A structural analog with similar pharmacological properties.
U-49900: Another analog with a different substitution pattern on the benzamide moiety.
Uniqueness of Propyl U-47700
Propyl U-47700 is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. Its distinct structure allows for the study of structure-activity relationships among synthetic opioids .
Properties
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTPYMHHQOSZRB-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342651 | |
| Record name | Propyl U-47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2749433-76-7 | |
| Record name | Propyl U-47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


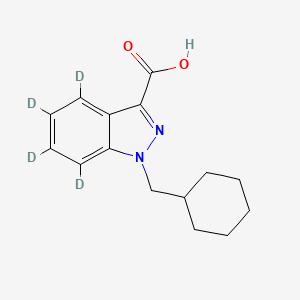
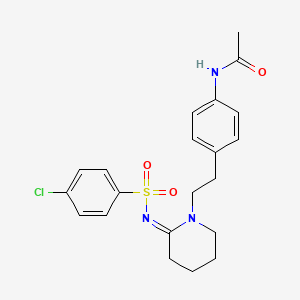
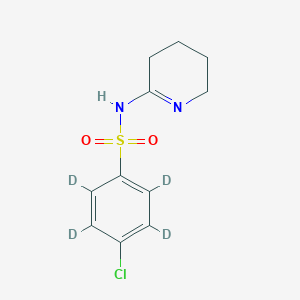
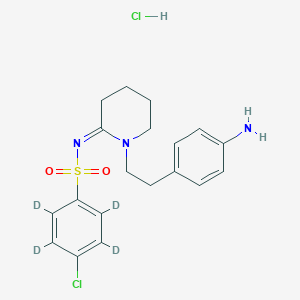

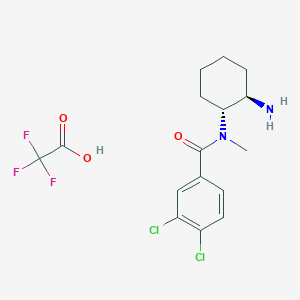

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)
![1-Methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylicacid,methylester,monohydrochloride](/img/structure/B8100899.png)
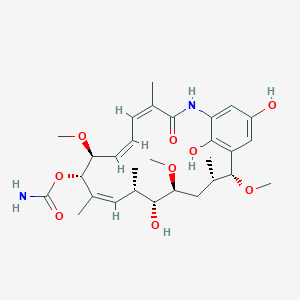
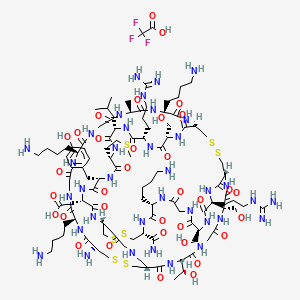
![trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride](/img/structure/B8100915.png)
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)
